(2R)-1-phenylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

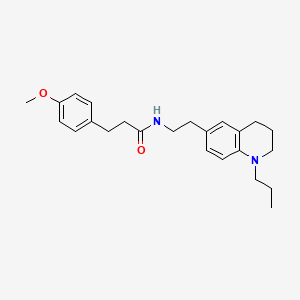

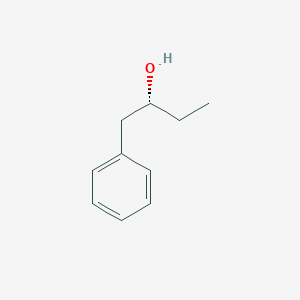

(2R)-1-phenylbutan-2-ol is a chiral alcohol commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a sweet, floral odor and is often referred to as α-phenyl-2-butanol or α-phenylbutan-2-ol. Its molecular formula is C10H14O, and its molecular weight is 150.22 g/mol.

科学的研究の応用

Dynamic Properties in Glass-Forming Alcohols

(2R)-1-phenylbutan-2-ol has been studied for its dynamic properties in the context of glass-forming alcohols. Research by Carignani et al. (2021) used 1H field-cycling NMR relaxometry to investigate the dynamics of three glass-forming alcohols, including 2-phenylbutan-1-ol, focusing on translational diffusion and molecular rotations. The study revealed the formation of hydrogen bonded networks, indicating that 2-phenylbutan-1-ol forms strong hydrogen bonds, which are crucial for understanding its behavior in various applications, such as solvent interactions and material properties (Carignani et al., 2021).

Chemical Reactions and Mechanisms

The compound has been the subject of studies focusing on its chemical reactions and mechanisms. For instance, Casy and Ison (1969) investigated the acid-catalyzed elimination of a derivative of 2-phenylbutan-2-ol, providing insights into magnetic non-equivalence in tertiary butyl groups and contributing to our understanding of stereochemistry and reaction mechanisms in organic synthesis (Casy & Ison, 1969).

作用機序

Target of Action

The primary target of (2R)-1-phenylbutan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.

Mode of Action

(2R)-1-phenylbutan-2-ol acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . (2r)-1-phenylbutan-2-ol also seems to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound’s action affects the glutamatergic system , leading to changes in glutamate release . It reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts (2R)-1-phenylbutan-2-ol’s effect on glutamate release and presynaptic activity .

Pharmacokinetics

It’s known that its parent compound, ketamine, has a rapid onset and short duration of action, suggesting that (2r)-1-phenylbutan-2-ol may have similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of (2R)-1-phenylbutan-2-ol’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-1-phenylbutan-2-ol. For instance, epigenetic changes, which can be influenced by environmental factors, can affect how the body responds to the compound . .

特性

IUPAC Name |

(2R)-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)

![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)

![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)